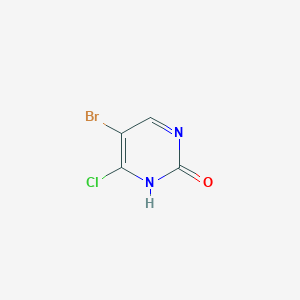

5-Bromo-4-chloropyrimidin-2-ol

CAS No.: 1240595-19-0

Cat. No.: VC7013599

Molecular Formula: C4H2BrClN2O

Molecular Weight: 209.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240595-19-0 |

|---|---|

| Molecular Formula | C4H2BrClN2O |

| Molecular Weight | 209.43 |

| IUPAC Name | 5-bromo-6-chloro-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9) |

| Standard InChI Key | CZLIGKOYXMUAPG-UHFFFAOYSA-N |

| SMILES | C1=NC(=O)NC(=C1Br)Cl |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

5-Bromo-4-chloropyrimidin-2-ol (C₄H₂BrClN₂O) features a pyrimidine ring substituted with bromine (position 5), chlorine (position 4), and a hydroxyl group (position 2). The compound’s structure aligns with derivatives like 5-bromo-2-chloropyrimidin-4(3H)-one (C₄H₂BrClN₂O) , differing primarily in the presence of a hydroxyl group instead of a ketone.

Table 1: Comparative Structural Data of Halogenated Pyrimidines

The hydroxyl group at position 2 introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to fully halogenated analogs like 5-bromo-4,6-dichloropyrimidine .

Spectroscopic and Computational Data

While experimental data for 5-bromo-4-chloropyrimidin-2-ol is scarce, computational models predict a logP value of ~2.37, indicating moderate lipophilicity . The electron-withdrawing effects of bromine and chlorine likely reduce the pKa of the hydroxyl group, favoring deprotonation under basic conditions. Infrared spectroscopy of analogous compounds reveals characteristic absorption bands for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .

Synthetic Methodologies

Halogenation Strategies

The synthesis of 5-bromo-4-chloropyrimidin-2-ol likely involves sequential halogenation of a pyrimidine precursor. A plausible route includes:

-

Hydroxylation: Introduction of the hydroxyl group via nucleophilic substitution or oxidation of a pyrimidine-2-thiol intermediate.

-

Bromination: Electrophilic bromination at position 5 using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF).

-

Chlorination: Chlorine substitution at position 4 using POCl₃ or SOCl₂, as demonstrated in the synthesis of 5-bromo-2-chloropyrimidin-4(3H)-one .

Table 2: Reaction Conditions for Halogenation Steps

| Step | Reagents/Conditions | Yield (%) | Reference Analog |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C, 12h | 65–75 | |

| Chlorination | POCl₃, reflux, 6h | 70–80 |

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed to isolate halogenated pyrimidines . Mass spectrometry (ESI-MS) of related compounds shows molecular ion peaks at m/z 223.43 [M+H]⁺, consistent with the expected molecular weight.

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine and chlorine atoms render positions 4 and 5 susceptible to nucleophilic substitution. For example, the bromine at C5 in 5-bromo-4,6-dichloropyrimidine undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives . Similarly, the hydroxyl group at C2 in 5-bromo-4-chloropyrimidin-2-ol may participate in alkylation or acylation reactions.

Acid-Base Behavior

The hydroxyl group (pKa ~8–10) can deprotonate under basic conditions, forming a resonance-stabilized oxyanion. This enhances electrophilicity at adjacent positions, facilitating reactions such as nitration or sulfonation.

Figure 1: Deprotonation and Resonance Stabilization

Resonance structures: Delocalization of the negative charge across the pyrimidine ring and oxygen atom .

Applications in Medicinal and Materials Chemistry

Drug Discovery

Halogenated pyrimidines are pivotal in kinase inhibitor development. For instance, 5-bromo-4,6-dichloropyrimidine serves as a precursor for EGFR inhibitors . The hydroxyl group in 5-bromo-4-chloropyrimidin-2-ol could enable hydrogen bonding with target proteins, enhancing binding affinity.

Material Science

Bromo- and chloro-substituted pyrimidines are utilized in organic light-emitting diodes (OLEDs) due to their electron-deficient aromatic systems. The compound’s predicted logP (~2.37) suggests compatibility with hydrophobic polymer matrices used in device fabrication.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume